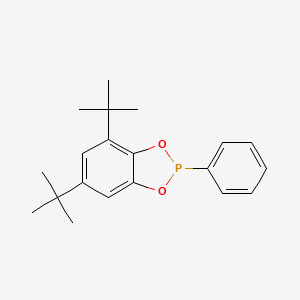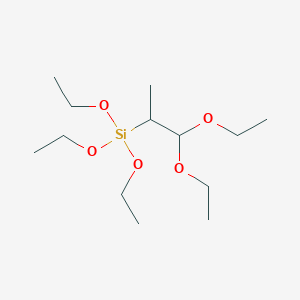![molecular formula C15H25NO3 B14395373 4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one CAS No. 89928-17-6](/img/structure/B14395373.png)
4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one is a chemical compound characterized by its unique structure, which includes a nitro group attached to a cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the nitration of cyclohexane derivatives followed by alkylation and cyclization reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The subsequent steps include purification processes such as recrystallization and distillation to achieve the required quality for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact pathways and targets depend on the specific application and the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrocyclohexanone: Similar in structure but lacks the additional cyclohexyl ring.
2-(4-Nitrophenyl)propan-2-ol: Contains a nitro group and a propan-2-yl group but differs in the aromatic ring structure.
4-Nitrocyclohexylamine: A reduced form with an amino group instead of a nitro group.
Uniqueness
4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one is unique due to its dual cyclohexyl rings and the presence of a nitro group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
89928-17-6 |
|---|---|
Molekularformel |
C15H25NO3 |
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
4-[2-(4-nitrocyclohexyl)propan-2-yl]cyclohexan-1-one |
InChI |
InChI=1S/C15H25NO3/c1-15(2,12-5-9-14(17)10-6-12)11-3-7-13(8-4-11)16(18)19/h11-13H,3-10H2,1-2H3 |
InChI-Schlüssel |
YGNVDUBATWLOHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCC(CC1)[N+](=O)[O-])C2CCC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)

![[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate](/img/structure/B14395306.png)
![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)


![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)




![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
